molecular formula C16H27NO B104863 1-Hexanamine, 6-(4-phenylbutoxy)- CAS No. 97664-58-9

1-Hexanamine, 6-(4-phenylbutoxy)-

Cat. No.: B104863
CAS No.: 97664-58-9
M. Wt: 249.39 g/mol
InChI Key: GNSOSZKMHANCMP-UHFFFAOYSA-N
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Description

1-Hexanamine, 6-(4-phenylbutoxy)-, also known as 1-Hexanamine, 6-(4-phenylbutoxy)-, is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hexanamine, 6-(4-phenylbutoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanamine, 6-(4-phenylbutoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses and Biological Activities

The compound has been involved in the synthesis of derivatives with antimycobacterial activities. For example, derivatives from (2S,3R)-Boc-phenylalanine epoxide have been synthesized, showing activity against M. tuberculosis with specific substituents enhancing the antimycobacterial properties. The importance of a free amino group and the sulfonamide moiety for biological activity was highlighted, alongside a correlation between antimycobacterial activity and calculated lipophilicities (Moreth et al., 2014).

Material Applications and Electrochromic Properties

Another research avenue includes the investigation into conducting polymers derived from pyrrole-based compounds, where hexyloxy-phenyl groups among others were introduced into the polymer's backbone. These polymers demonstrated reversible electrochromic properties, changing color upon oxidation and reduction. Studies have shown these materials to have potential in electrochromic devices, with specific derivatives showing high contrast and coloration efficiency in various supporting electrolytes (Chang et al., 2014).

Enhanced Mesomorphism by Fluorination

Research on hexakis(4-alkoxybenzoyloxy)triphenylene derivatives revealed that fluorination of peripheral phenyl groups induces significant changes in mesomorphic behavior, particularly affecting thermal stability. This study suggests the potential of these materials in the development of new liquid crystalline materials for displays and other optical applications (Sasada et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 6-(4-Phenylbutoxy)-1-hexanamine, indicates that it may cause skin and eye irritation, and may also cause respiratory irritation .

Properties

IUPAC Name

6-(4-phenylbutoxy)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSOSZKMHANCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450166
Record name 1-Hexanamine, 6-(4-phenylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97664-58-9
Record name 1-Hexanamine, 6-(4-phenylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 46.6 g (0.15 mol) of 6-(4-phenylbutoxy)-hexyl-bromide and 27.6 g (0.15 mol) of potassium phthalimide in 400 ml of acetone is refluxed for 70 hours. After cooling, the potassium bromide precipitated is removed by suction filtering and the solvent is distilled off in vacuo. The oily residue thus obtained, consisting of crude 6-(4-phenyl-butoxy)-N-hexyl-phthalimide, is stirred into 300 ml of dichloromethane and 300 ml of 40% methylamine solution overnight. The organic phase is separated off and the aqueous phase is extracted twice more with dichloromethane. The combined organic phases are dried over sodium sulphate and evaporated down in vacuo. The oily residue is dissolved in ether, the solids precipitated are filtered off and the filtrate is evaporated to dryness. The colorless oil remaining is distilled. Bp0.2 =143°-145° C.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
6-(4-phenyl-butoxy)-N-hexyl-phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4.02 g (11.86 mmol) N-benzyl-6-(4-phenylbutoxy)hexylamine in 40 ml EtOH is hydrogenated at room temperature and atmospheric pressure with 0.4 g 5% Pd/C. When 300 ml H2 have been absorbed, the mixture is filtered on decalite and the filtrate is concentrated to yield 2.89 g (97.9%) 6-(4-phenylbutoxy)hexylamine as an oil.
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

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